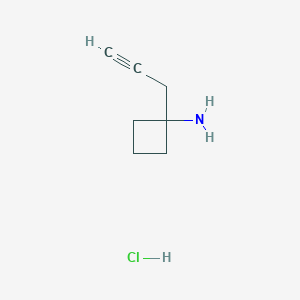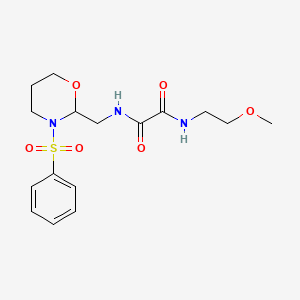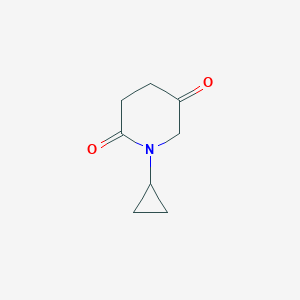
1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2137883-71-5 . It has a molecular weight of 145.63 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N.ClH/c1-2-4-7(8)5-3-6-7;/h1H,3-6,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in Sonogashira cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Cyclobutadiene Intermediates in Synthesis
The research by Eisch et al. (1991) explored cyclobutadiene intermediates in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, demonstrating the utility of such compounds in generating cyclobutadiene rings. This foundational work highlights the role of similar compounds in synthesizing complex structures through organic reactions (Eisch, Hallenbeck, & Lucarelli, 1991).
Enantioselective Hydroamination
Feng et al. (2019) described the diastereo- and enantioselective CuH-catalyzed hydroamination of strained trisubstituted alkenes, producing polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds, including structures similar to 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride, are crucial for developing biologically active compounds, showcasing the importance of enantioselective synthesis methods in creating stereochemically complex molecules (Feng, Hao, Liu, & Buchwald, 2019).
Structural Studies and Crystallization
Ávila et al. (1997) conducted a study focusing on the structural characteristics of cyclobutane derivatives, shedding light on the molecular geometry and potential for forming bi-molecular layers, which could have implications for the material sciences and drug design fields (Ávila, Maldonado, & Toscano, 1997).
Modular Synthons for Medicinal Chemistry
Mohammad et al. (2020) discussed the synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. This research emphasizes the role of cyclobutane derivatives as building blocks for developing inhibitors of various enzymes, highlighting their significance in drug discovery and development processes (Mohammad, Reidl, Zeller, & Becker, 2020).
Gold-Catalyzed Cycloadditions
Faustino et al. (2012) explored gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes, demonstrating a method to synthesize highly substituted cyclobutane derivatives. This research provides insight into the versatility of gold-catalyzed reactions in creating complex cyclobutane structures, potentially useful in various synthetic applications (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
1-prop-2-ynylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-4-7(8)5-3-6-7;/h1H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNSMILZPSAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)


![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)
![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)
